N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O4S2 and its molecular weight is 441.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in microbial pathogens or cancer cells .
Mode of Action
Similar thiazole-based compounds have been found to interact with their targets, leading to changes such as inhibition of key enzymes or disruption of essential biological processes .
Biochemical Pathways
Thiazole-based compounds are known to influence various biochemical pathways, often leading to the inhibition of microbial growth or the suppression of cancer cell proliferation .
Result of Action
Similar thiazole-based compounds have been reported to exhibit antimicrobial and anticancer effects, suggesting that they may lead to the death of microbial pathogens or cancer cells .
Properties
IUPAC Name |
N-[4-[3-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S2/c25-15(23-19-22-13(10-30-19)14-4-2-8-28-14)6-5-11-9-29-18(21-11)24-17(27)12-3-1-7-20-16(12)26/h1-4,7-10H,5-6H2,(H,20,26)(H,21,24,27)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDMLLIWVXJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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